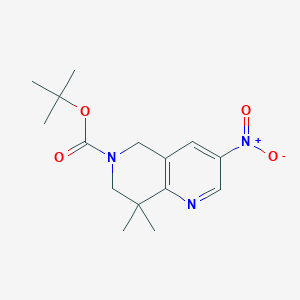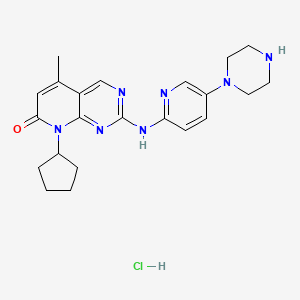![molecular formula C15H10N2O2 B3272663 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione CAS No. 57097-71-9](/img/structure/B3272663.png)
6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Übersicht
Beschreibung
Synthesis Analysis
Several synthetic methods have been explored to access DIQ derivatives. Notably, a recent study describes an efficient and facile approach for synthesizing various 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives. The method involves a three-component reaction:
Molecular Structure Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Catalysis
A significant application of 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives lies in their synthesis using various methods. For instance, they have been synthesized in ionic liquids catalyzed by iodine, offering a mild, green, and efficient approach (Lu, Yang, Zhang, & Wang, 2014). Another study describes a simple and efficient procedure for constructing these derivatives in acetic acid under catalyst-free conditions, highlighting the versatility and efficiency of this methodology (Sashidhara, Palnati, Dodda, Avula, & Swami, 2012).
Potential Biomedical Applications
In the field of biomedical research, the derivatives of this compound have shown promise. One study reported the synthesis of these derivatives using sulfonic acid functionalized nanoporous silica, which not only yielded high results but also demonstrated the reusability of the catalyst and an effortless workup step (Rayatzadeh & Haghipour, 2021). These findings suggest potential for biomedical screening and applications.
Inhibition of Hepatitis B Virus
Particularly notable is the use of dihydroisoindolo[2,1-a]quinazoline-5,11-dione derivatives as potent inhibitors targeting hepatitis B virus (HBV). A study demonstrated that these derivatives inhibited the expression of viral antigens at low concentrations, with some showing potent inhibition of HBV DNA replication (Zhang, Liu, & Chen, 2015).
Inhibition of TNF-α
Another intriguing application is as inhibitors of TNF-α in vitro. This represents a novel approach to direct TNF-α inhibition by small molecules, which could have significant implications in the treatment of diseases where TNF-α plays a key role (Kumar et al., 2011).
Eigenschaften
IUPAC Name |
6,6a-dihydroisoindolo[2,3-a]quinazoline-5,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-14-11-7-3-4-8-12(11)17-13(16-14)9-5-1-2-6-10(9)15(17)19/h1-8,13H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOEFXWNLNKHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3NC(=O)C4=CC=CC=C4N3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501229416 | |
| Record name | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57097-71-9 | |
| Record name | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57097-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6a-Dihydroisoindolo[2,1-a]quinazoline-5,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501229416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B3272610.png)





![(1S,2R,3S,5S)-2,6,6-Trimethylbicyclo[3.1.1]heptane-2,3-diol](/img/structure/B3272656.png)



